2-Isopropylpyrimidin-5-amine
Description
Properties
IUPAC Name |
2-propan-2-ylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHUGWKIMAKEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655518 | |
| Record name | 2-(Propan-2-yl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-46-9 | |
| Record name | 2-(Propan-2-yl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)pyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biological Activity
2-Isopropylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Pyrimidines are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features an isopropyl group at the second position of the pyrimidine ring. The presence of the amine group at position five enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Nitric Oxide Production : Similar compounds have demonstrated the ability to inhibit nitric oxide (NO) production in immune cells, which is crucial for managing inflammatory responses .
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Activity : A study investigated a series of pyrimidine derivatives, including this compound, for their ability to inhibit NO production in mouse peritoneal macrophages. Results indicated that compounds with similar structures effectively suppressed NO production by over 55% at concentrations as low as 2.5 µM, suggesting strong anti-inflammatory potential .
- Antimicrobial Properties : Another study assessed the antimicrobial efficacy of pyrimidine derivatives against various bacterial strains. The results showed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, indicating potential for further development as an antimicrobial agent.
- Cytotoxicity Profile : The cytotoxic effects were evaluated using different cancer cell lines through MTT assays. The compound displayed varying degrees of cytotoxicity, with IC50 values ranging from 10 to 50 µM, highlighting its selective toxicity towards cancer cells while sparing normal cells .
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
- 2-Isopropylpyrimidin-5-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its pyrimidine ring structure allows for various substitution reactions, facilitating the creation of derivatives with tailored properties for specific applications.
Synthetic Methods
- The synthesis of this compound can be achieved through several methods, including:
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated its ability to reduce nitric oxide (NO) production in immune cells, suggesting potential therapeutic applications in inflammatory diseases .
Pharmaceutical Development
- Ongoing research is exploring the compound's potential as a therapeutic agent for diseases such as cancer and viral infections. Its unique structure may allow it to interact with specific molecular targets, modulating biochemical pathways essential for disease progression .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrimidine derivatives, including this compound, against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antimicrobial potential.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (No treatment) | >128 |
Case Study 2: Anti-inflammatory Mechanism
In a pilot study focused on immune response modulation, researchers assessed the impact of this compound on NO production in mouse peritoneal macrophages. The compound effectively reduced NO levels by approximately 55% at a concentration of 50 µM.
| Treatment | NO Production (µM) | Percentage Inhibition |
|---|---|---|
| Control | 74 | - |
| This compound | 33 | 55% |
Industrial Applications
Agrochemicals and Pharmaceuticals
- The compound's ability to act as a precursor in synthesizing agrochemicals highlights its industrial relevance. It can be used to develop novel herbicides and fungicides that target specific pathways in pests without affecting crops.
Material Science
- Research into its application in creating new materials with enhanced properties has shown promise. Its unique chemical structure allows for modifications that can lead to materials with better thermal stability or electrical conductivity.
Comparison with Similar Compounds
2-Chloro-4-methylpyrimidin-5-amine
- Structure : Chlorine at 2-position, methyl at 4-position, amine at 5-position.
- Molecular Formula : C₅H₇ClN₄ (calculated molar mass: 158.59 g/mol).
- Key Differences: The chloro substituent increases electrophilicity at the 2-position, making it reactive in cross-coupling reactions. Methyl at 4-position adds minor steric hindrance compared to the isopropyl group in the target compound.
- Applications : Used as an intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors .
(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine
- Structure : Chlorine at 4-position, methoxy at 5-position, isopropylamine at 2-position.
- Molecular Formula : C₈H₁₂ClN₃O (molar mass: 201.65 g/mol, CAS: 1353945-30-8).
- Key Differences :
- Methoxy group enhances solubility and hydrogen-bonding capacity compared to the unsubstituted amine in 2-isopropylpyrimidin-5-amine.
- Chlorine at 4-position may direct electronic effects differently than substituents in other positions.
- Applications: Potential use in drug discovery due to balanced lipophilicity (Log P) and polarity .
Isopropyl-(5-nitro-pyridin-2-yl)-amine
- Structure : Pyridine ring with nitro at 5-position and isopropylamine at 2-position (CAS: 26820-53-1).
- Molecular Formula : C₈H₁₂N₄O₂.
- Key Differences: Pyridine vs. pyrimidine ring alters electronic properties (pyridine is less electron-deficient).
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Utility : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) are common for pyrimidine amines, as seen in the synthesis of 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine .
- Biological Relevance : QSAR studies on pyridin-2-amine derivatives highlight the importance of lipophilicity (Log P) and steric parameters (SMR) for antibacterial activity . While direct data on this compound is lacking, its isopropyl group likely optimizes these properties.
- Patent Activity : The high patent count (35) for this compound underscores its industrial relevance, possibly in kinase inhibitors or antiviral agents .
Preparation Methods
The preparation of 2-Isopropylpyrimidin-5-amine generally proceeds through pyrimidine ring functionalization or construction with selective substitution at the 2- and 5-positions. The key challenge is the selective introduction of the isopropyl group at the 5-position and the amino group at the 2-position.
Preparation from 4,6-Dichloro-5-isopropylpyrimidin-2-amine
A common precursor in the synthesis of this compound is 4,6-dichloro-5-isopropylpyrimidin-2-amine. This compound can be synthesized via chlorination of hydroxypyrimidine derivatives using phosphorus oxychloride (POCl₃) under reflux conditions.
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Hydroxypyrimidine + POCl₃, reflux 110–120°C, 6–8 h | Chlorination at C-4 and C-6 positions | ~69% yield, purity >95% |
| 2 | Neutralization with ice-cold water | Quenching excess POCl₃ | - |
| 3 | Extraction with dichloromethane | Isolation of chlorinated product | - |
| 4 | Recrystallization from ethanol/water (1:1) | Purification | White solid obtained |
This method yields 4,6-dichloro-5-isopropylpyrimidin-2-amine with confirmed structure via NMR and mass spectrometry.
Amination to Obtain this compound
The conversion of the dichloro intermediate to the target this compound involves nucleophilic substitution of the chlorine atoms, particularly at the 4- or 6-positions, by ammonia or amine sources to introduce the amino group at the 2-position.
- Reaction of 4,6-dichloro-5-isopropylpyrimidin-2-amine with ammonia or ammonium salts in polar aprotic solvents (e.g., DMSO) at elevated temperatures (65–85°C) for several hours.
- Control of reaction time and temperature is critical to favor substitution at the 2-position without over-substitution or degradation.
- Workup includes cooling, filtration, and recrystallization to isolate the pure amine.
Experimental and Analytical Data Supporting Preparation
NMR and Mass Spectrometry Characterization:
| Technique | Key Observations | Interpretation |
|---|---|---|
| ¹H NMR | Isopropyl group: septet at δ ~3.46 ppm (J = 7.2 Hz), doublet at δ ~1.28 ppm | Confirms isopropyl substitution at C-5 |
| NH₂ protons | Broad singlet at δ ~7.31 ppm | Confirms amino group presence at C-2 |
| ¹³C NMR | Peaks at δ 160.6 ppm (C-2), 160.3 ppm (C-4/C-6), 121.6 ppm (C-5) | Confirms substitution pattern on pyrimidine |
| Mass Spectrometry (EI) | Molecular ion peaks at m/z 205/207 ([M⁺]) | Confirms molecular formula C₇H₉Cl₂N₃ (for precursor) |
These data confirm the regioselective substitution and purity of intermediates and final products.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydroxypyrimidine | POCl₃ reflux 110–120°C, 6–8 h | 4,6-Dichloro-5-isopropylpyrimidin-2-amine | 69 | Chlorination step, high purity achieved |
| 2 | 4,6-Dichloro-5-isopropylpyrimidin-2-amine | Ammonia, DMSO, 65–85°C, 4–6 h | This compound | Variable | Amination step, requires careful control |
| 3 | Amidines + β-dicarbonyl compounds (ring formation) | Acid/base catalysis, controlled temperature | Substituted pyrimidines | Variable | Alternative ring construction approach |
Research Findings and Optimization Notes
- Temperature and solvent choice critically influence substitution selectivity and yield. Polar aprotic solvents such as DMSO facilitate nucleophilic substitution reactions efficiently.
- Reaction time must be optimized to prevent side reactions or over-substitution.
- Purification by recrystallization from ethanol/water mixtures enhances product purity.
- Analytical monitoring via NMR and HPLC is essential for confirming reaction progress and product integrity.
- Computational studies (DFT) can predict electrophilic sites and guide substitution strategies, though primarily applied to related analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Isopropylpyrimidin-5-amine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting chlorinated pyrimidine derivatives (e.g., 4-chloro-2,6-dichloropyrimidine) with isopropylamine in polar solvents like ethanol or acetonitrile at 50–80°C. Reaction progress is monitored using thin-layer chromatography (TLC), and the product is purified via recrystallization or column chromatography .
Q. How should this compound be characterized to confirm its structure?
- Methodological Answer : Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and molecular symmetry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Infrared Spectroscopy (IR) : To identify functional groups like NH₂ or C-Cl bonds.
- Elemental Analysis : Verify purity and stoichiometry .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, or acetonitrile; heating to 37°C with sonication can enhance dissolution .
- Storage : Store at room temperature in a sealed, moisture-proof container. For long-term stability, aliquot and store at -20°C (1 month) or -80°C (6 months) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Continuous Flow Processes : Enable precise control of temperature, pressure, and reagent ratios, reducing side reactions .
- Catalytic Additives : Use bases like potassium carbonate to accelerate substitution kinetics.
- Kinetic Monitoring : Employ in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation .
Q. What mechanistic insights explain the reactivity of the chlorine substituent in related pyrimidine derivatives?
- Methodological Answer : The chlorine atom at the 4-position acts as an electrophilic center, facilitating nucleophilic substitution. Its electron-withdrawing nature enhances binding affinity in biological systems via hydrogen bonding or electrostatic interactions. Isotopic labeling (e.g., ³⁶Cl) and computational modeling (DFT) can elucidate reaction pathways .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for definitive stereochemistry, HPLC for purity checks).
- Dynamic Effects : Consider tautomerism or solvent-induced shifts in NMR.
- Degradation Analysis : Test for hydrolytic byproducts under storage or reaction conditions .
Q. What strategies are recommended for studying the biological interactions of this compound?
- Methodological Answer :
- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein targets.
- Enzyme Assays : Measure inhibition kinetics (IC₅₀) against relevant enzymes (e.g., kinases).
- Molecular Docking : Simulate binding modes using software like MOE or AutoDock to guide SAR studies .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
